molecular formula C9H9F2NO B578799 (R)-5,7-difluorochroman-4-amine CAS No. 1213103-28-6

(R)-5,7-difluorochroman-4-amine

Cat. No. B578799
CAS RN: 1213103-28-6
M. Wt: 185.174
InChI Key: ZJGYMNXLPZADME-SSDOTTSWSA-N
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Description

(R)-5,7-difluorochroman-4-amine is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is of interest because of its unique structure and potential therapeutic benefits. In

Mechanism of Action

The mechanism of action of (R)-5,7-difluorochroman-4-amine involves the inhibition of monoamine oxidase B (MAO-B), which is an enzyme that is involved in the breakdown of dopamine. By inhibiting MAO-B, (R)-5,7-difluorochroman-4-amine increases the levels of dopamine in the brain, which can improve motor function and mood.
Biochemical and Physiological Effects:
(R)-5,7-difluorochroman-4-amine has been shown to have a number of biochemical and physiological effects. In addition to its ability to increase dopamine levels in the brain, (R)-5,7-difluorochroman-4-amine has been shown to have antioxidant properties, which could be beneficial in the treatment of oxidative stress-related disorders. Additionally, this compound has been shown to have anti-inflammatory effects, which could be beneficial in the treatment of inflammatory disorders.

Advantages and Limitations for Lab Experiments

One advantage of using (R)-5,7-difluorochroman-4-amine in lab experiments is its specificity for MAO-B inhibition. This compound has been shown to have a high affinity for MAO-B, which makes it a useful tool for studying the role of MAO-B in neurological disorders. However, one limitation of using (R)-5,7-difluorochroman-4-amine is its potential toxicity. This compound has been shown to be toxic at high concentrations, which could limit its use in certain experiments.

Future Directions

There are a number of future directions for the study of (R)-5,7-difluorochroman-4-amine. One potential direction is the investigation of its potential as a therapeutic agent for the treatment of Parkinson's disease and other neurological disorders. Additionally, further research could be conducted to better understand the mechanism of action of (R)-5,7-difluorochroman-4-amine and its potential interactions with other compounds. Finally, the synthesis method for (R)-5,7-difluorochroman-4-amine could be further optimized to improve yield and purity.

Synthesis Methods

The synthesis of (R)-5,7-difluorochroman-4-amine involves the reaction of 2,3-dihydrobenzofuran with 1,1,2,2-tetrafluoroethylamine in the presence of a palladium catalyst. The reaction proceeds through a Heck coupling mechanism to yield (R)-5,7-difluorochroman-4-amine. This method has been optimized to yield high purity and high yield of the desired product.

Scientific Research Applications

(R)-5,7-difluorochroman-4-amine has been studied for its potential therapeutic applications, specifically in the treatment of neurological disorders such as Parkinson's disease. This compound has been shown to increase the release of dopamine in the brain, which is a neurotransmitter that is involved in the regulation of movement and mood. Additionally, (R)-5,7-difluorochroman-4-amine has been investigated for its potential as a neuroprotective agent, which could be beneficial in the treatment of neurodegenerative diseases.

properties

IUPAC Name

(4R)-5,7-difluoro-3,4-dihydro-2H-chromen-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO/c10-5-3-6(11)9-7(12)1-2-13-8(9)4-5/h3-4,7H,1-2,12H2/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJGYMNXLPZADME-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1N)C(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C([C@@H]1N)C(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677274
Record name (4R)-5,7-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1213103-28-6
Record name (4R)-5,7-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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